
Ophiopogonanone B
Overview
Description
Ophiopogonanone B is a natural compound that belongs to the steroidal saponin family. It is isolated from the roots of Ophiopogon japonicus, a plant that is widely used in traditional Chinese medicine. Ophiopogonanone B has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Anti-Inflammatory Properties
Ophiopogonanone B, along with other compounds isolated from Ophiopogonis Radix (Ophiopogon root), has demonstrated significant anti-inflammatory activities. These compounds effectively downregulated the expression of interleukin (IL)-6 and IL-8 in senescent normal human dermal fibroblasts. This implies their potential in treating chronic inflammation and related skin conditions (Kitahiro et al., 2018).
Antioxidant Effects and Aging
Ophiopogonanone B, as part of the main constituents of Ophiopogon japonicus, shows promising antioxidant properties. These antioxidants have been found to significantly reduce the production of interleukins (IL-6, IL-8) and are effective against chronic inflammation, particularly in the context of aging and age-related diseases (Kitahiro & Shibano, 2020).
Cancer Treatment Potential
Ophiopogonanone B has been identified as an active component in inducing cell death in gastric cancer cells through the inhibition of the GPX4/xCT-dependent ferroptosis pathway. This discovery points to its potential as a therapeutic agent in the treatment of gastric cancer (Zhang et al., 2022).
Cardiovascular Health
In studies focusing on cardiovascular health, methylophiopogonanone B (a related compound) has shown effectiveness in reducing myocardial ischemia/reperfusion injury. It achieves this by activating the PI3K/Akt/eNOS signaling pathway, suggesting its potential in treating heart-related ailments (He et al., 2016).
Cytotoxic Activities
Ophiopogonanone B and related compounds have been evaluated for their cytotoxic activities against various cancer cell lines. Some compounds have shown promising antiproliferative activities, indicating their potential use in cancer treatment (Zhou et al., 2013).
properties
IUPAC Name |
(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-10-14(19)8-15-16(17(10)20)18(21)12(9-23-15)7-11-3-5-13(22-2)6-4-11/h3-6,8,12,19-20H,7,9H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHKTNVQRTUZRS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonanone B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




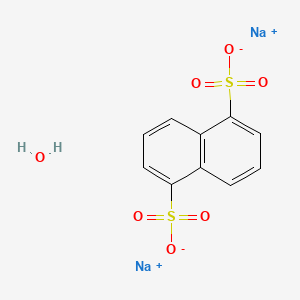
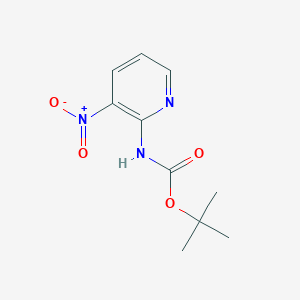
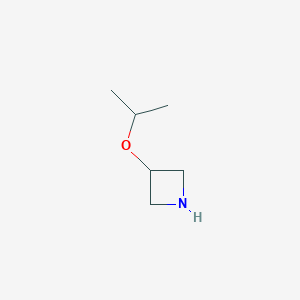
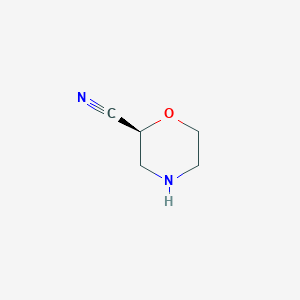
![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B1504962.png)
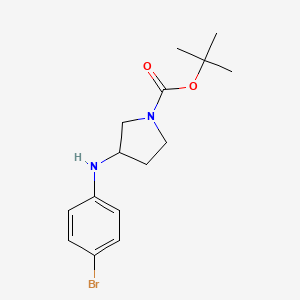
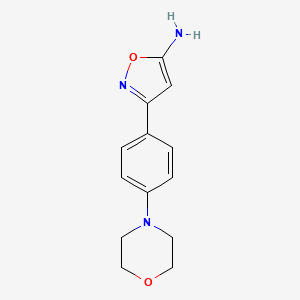
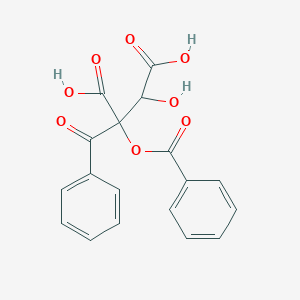
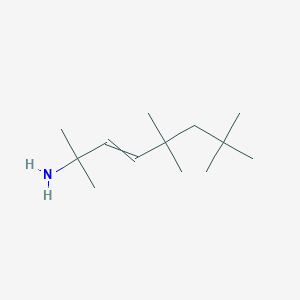
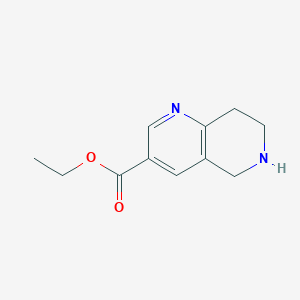
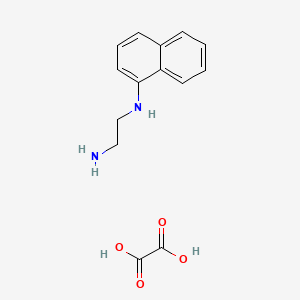
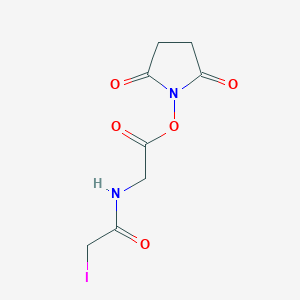
![4-Methyl-2-[[5-[(5-methyl-2-sulfonatophenyl)methyl]-2-phenyl-1,3-dioxan-5-yl]methyl]benzenesulfonate](/img/structure/B1504983.png)